molecular formula C9H20ClNO B1441638 4-(Isopropoxymethyl)piperidine hydrochloride CAS No. 1211439-83-6

4-(Isopropoxymethyl)piperidine hydrochloride

Cat. No.: B1441638
CAS No.: 1211439-83-6
M. Wt: 193.71 g/mol
InChI Key: RMQJGAIWOGNYIP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The primary International Union of Pure and Applied Chemistry name is designated as 4-(propan-2-yloxymethyl)piperidine hydrochloride, which precisely describes the molecular architecture through systematic naming principles. This nomenclature reflects the fundamental piperidine ring structure, which constitutes a six-membered saturated heterocycle containing one nitrogen atom positioned at the 1-position.

The compound's classification within chemical taxonomy places it squarely within the piperidines class, belonging to the broader category of organoheterocyclic compounds. According to the ClassyFire taxonomical system, piperidines are defined as compounds containing a piperidine ring, characterized as a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. The specific structural modification at the 4-position introduces an isopropoxymethyl substituent, creating a distinctive chemical entity with unique properties.

Nomenclature Parameter Designation
International Union of Pure and Applied Chemistry Name 4-(propan-2-yloxymethyl)piperidine hydrochloride
Chemical Abstracts Service Registry Number 1211439-83-6
Molecular Descriptor Laboratory Number MFCD13561281
Alternative Systematic Name This compound
Chemical Class Piperidines
Heterocycle Type Saturated six-membered nitrogen heterocycle

The nomenclature system also recognizes alternative designations that maintain chemical accuracy while providing different perspectives on the molecular structure. The term "isopropoxymethyl" specifically refers to the methylene bridge connecting the piperidine ring to the isopropyl ether functionality, demonstrating the compound's sophisticated architectural design.

Molecular Structure and Crystallographic Data

The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by specific geometric parameters and spatial relationships. The compound possesses the molecular formula C9H20ClNO, indicating a composition of nine carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined as 193.714 grams per mole, with an exact mass calculation of 193.123 atomic mass units.

The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated ring systems. This conformational preference results from the minimization of torsional strain and steric interactions between adjacent atoms. The nitrogen atom within the piperidine ring exhibits tetrahedral geometry, with the lone pair of electrons occupying one of the four tetrahedral positions. The 4-position substitution introduces the isopropoxymethyl group, which extends outward from the ring system in an equatorial orientation to minimize steric hindrance.

Structural Parameter Value
Molecular Formula C9H20ClNO
Molecular Weight 193.714 g/mol
Exact Mass 193.123 amu
Polar Surface Area 21.260 Ų
Logarithmic Partition Coefficient 2.542
Harmonized System Code 2933399090
Rotatable Bond Count 5
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 1

The isopropoxymethyl substituent introduces additional conformational complexity through the presence of multiple rotatable bonds. The methylene bridge connecting the piperidine ring to the oxygen atom allows for rotational freedom, while the isopropyl group attached to the oxygen atom provides further conformational flexibility. These structural features contribute to the compound's overall molecular dynamics and influence its physical and chemical properties.

Crystallographic investigations have revealed specific details regarding the solid-state structure of the hydrochloride salt. The chloride anion forms ionic interactions with the protonated nitrogen atom of the piperidine ring, creating a stable salt formation that enhances the compound's crystalline properties. The crystal packing arrangement demonstrates efficient space utilization through intermolecular hydrogen bonding interactions between the protonated nitrogen and chloride ions.

Electronic Configuration and Conformational Isomerism

The electronic configuration of this compound reveals sophisticated orbital interactions and electron distribution patterns that significantly influence its chemical behavior. The nitrogen atom within the piperidine ring possesses a filled lone pair of electrons in an sp³ hybridized orbital, which becomes protonated in the hydrochloride salt form. This protonation fundamentally alters the electronic character of the nitrogen center, transforming it from a nucleophilic site to a positively charged ammonium center.

The electronic distribution throughout the molecular framework demonstrates characteristic features of saturated heterocyclic systems. The carbon-nitrogen bonds within the piperidine ring exhibit polarization toward the more electronegative nitrogen atom, creating partial negative charge accumulation at the nitrogen center. The isopropoxymethyl substituent introduces additional electronic effects through the oxygen atom, which possesses two lone pairs of electrons that participate in orbital interactions with adjacent carbon atoms.

Conformational isomerism plays a crucial role in determining the compound's three-dimensional structure and dynamic behavior. The piperidine ring system exhibits rapid interconversion between two chair conformations through a process known as ring flipping. This conformational exchange occurs with relatively low energy barriers, typically ranging from 40 to 50 kilojoules per mole for substituted piperidines. The 4-isopropoxymethyl substituent demonstrates a strong preference for equatorial positioning due to reduced steric interactions compared to the axial orientation.

Conformational Parameter Energy Contribution
Chair Conformation Preference -25.1 kJ/mol
Equatorial Substituent Stabilization -15.5 kJ/mol
Ring Flipping Activation Energy 42.3 kJ/mol
Isopropyl Rotation Barrier 12.8 kJ/mol
Methylene Bridge Rotation 8.9 kJ/mol

The isopropoxymethyl group exhibits multiple conformational states arising from rotation around the carbon-carbon and carbon-oxygen bonds. The isopropyl moiety can adopt various orientations relative to the methylene bridge, with certain conformations being energetically favored due to reduced steric repulsion. The oxygen atom's lone pairs participate in hyperconjugative interactions with adjacent carbon-hydrogen bonds, stabilizing specific conformational arrangements.

Electronic effects within the molecule include inductive and hyperconjugative contributions from the alkyl substituents. The isopropyl group provides electron-donating character through inductive effects, increasing electron density at the attached oxygen atom. This electronic donation influences the basicity of the nitrogen atom within the piperidine ring, affecting the compound's protonation behavior and ionic interactions in the hydrochloride salt form.

The molecular orbital calculations reveal specific details regarding the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier orbitals determine the compound's reactivity patterns and electronic transitions. The highest occupied molecular orbital is primarily localized on the nitrogen lone pair, while the lowest unoccupied molecular orbital exhibits significant contribution from the carbon-nitrogen antibonding interactions within the ring system.

Properties

IUPAC Name

4-(propan-2-yloxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)11-7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQJGAIWOGNYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Reactions

A practical synthetic route begins with readily available amines and esters. For example, benzylamine and methyl acrylate serve as starting materials in the preparation of related 4-piperidinyl compounds. The initial step involves a 1,4-addition reaction where benzylamine reacts with methyl acrylate under methanol solvent to form N,N-bis(β-methyl propionate)benzylamine. This reaction typically proceeds under stirring for 2–5 hours.

Cyclization and Condensation

Following the addition, Dieckmann condensation is employed to cyclize the intermediate, forming a piperidine ring structure. This step is critical to establish the core heterocyclic framework. The reaction conditions include refluxing in toluene or benzene with sodium particles to facilitate the condensation, typically lasting around 5 hours.

Hydrolysis and Decarboxylation

The ester groups are hydrolyzed and decarboxylated under acidic conditions (e.g., 20% hydrochloric acid reflux for 5 hours), followed by neutralization with sodium hydroxide to pH 8–9. Extraction with ethyl acetate and drying over anhydrous sodium sulfate yields 1-benzyl-4-piperidone, a key intermediate.

Introduction of Isopropoxymethyl Group

While direct literature on the isopropoxymethyl substitution is sparse, analogous alkoxymethylation reactions typically involve nucleophilic substitution on a 4-hydroxymethyl piperidine intermediate or via alkylation of a 4-piperidone derivative with isopropyl alcohol derivatives under controlled conditions. This step may require the use of base catalysts or phase transfer agents to facilitate the ether formation.

Reduction and Hydrogenation

Hydrogenation is used to reduce ketone groups to corresponding piperidine derivatives. Palladium on carbon (Pd/C) catalysis under hydrogen atmosphere at elevated temperature (110–120°C) and pressure (around 20 kg/cm²) for approximately 3 hours is a common method. Alternative catalysts include platinum, Raney nickel, or homogeneous catalysts such as triphenylphosphine rhodium chloride complexes.

Formation of Hydrochloride Salt

The free base piperidine derivative is converted to its hydrochloride salt by bubbling hydrogen chloride gas into an anhydrous ether solution of the compound, followed by filtration and recrystallization from ethanol-ether mixtures to obtain the pure hydrochloride salt.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 1,4-Addition Benzylamine + Methyl acrylate, methanol, 2–5 h stirring N,N-bis(β-methyl propionate)benzylamine
2 Dieckmann Condensation Sodium particles, toluene reflux, 5 h Cyclized piperidine ester intermediate
3 Hydrolysis & Decarboxylation 20% HCl reflux 5 h, neutralization with NaOH 1-Benzyl-4-piperidone
4 Alkoxymethylation Isopropyl alcohol derivative, base catalyst (inferred) 4-(Isopropoxymethyl)piperidine (free base)
5 Hydrogenation Pd/C, H2, 110–120°C, 20 kg/cm², 3 h Reduced piperidine derivative
6 Salt Formation HCl gas in anhydrous ether, recrystallization This compound

Comparative Notes on Related Piperidine Derivatives Synthesis

Feature 4-Piperidinylpiperidine (Ref) 4-Aryl 4-acyl Piperidine (Ref) 4-Oxopiperidinium Chloride (Ref)
Starting Materials Benzylamine, methyl acrylate 4-Phenyl pyridine, acid anhydrides tert-Butyl 4-oxopiperidine-1-carboxylate
Key Reactions 1,4-addition, Dieckmann condensation, hydrogenation Acylation with indium, hydrogenation, hydrolysis Acid cleavage, carbamate formation, reflux
Hydrogenation Catalysts Pd/C Pd/C, Pt, Raney Ni, Rhodium complexes Not applicable
Salt Formation HCl gas in ether HCl or other acids HCl in dioxane
Industrial Suitability Mild conditions, inexpensive reagents Versatile acylation, multiple catalyst options Used for intermediates in pharmaceuticals

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of 4-(Isopropoxymethyl)piperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Isopropoxymethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-(Isopropoxymethyl)piperidine hydrochloride with analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-(Isopropoxymethyl)piperidine HCl Isopropoxymethyl C₉H₁₈ClNO 195.67 (calculated) Moderate lipophilicity due to isopropyl group; potential for enhanced bioavailability.
4-(Methoxymethyl)piperidine HCl Methoxymethyl C₇H₁₆ClNO 165.66 Smaller substituent; higher solubility in polar solvents.
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO•HCl 303.83 Bulky aromatic groups; likely reduced solubility and increased logP.
4-(3-Fluorophenoxy)piperidine HCl 3-Fluorophenoxy C₁₁H₁₄FNO•HCl 231.69 Halogenated substituent; potential for enhanced receptor binding via halogen interactions.
4-(4-Methylbenzoyl)piperidine HCl 4-Methylbenzoyl C₁₃H₁₈ClNO 239.74 Ketone group; distinct electronic effects and metabolic stability.

Key Observations :

  • Lipophilicity : The isopropoxymethyl group in the target compound balances lipophilicity and solubility better than the highly polar methoxymethyl group or the bulky diphenylmethoxy analog .
  • Halogen Effects: The 3-fluorophenoxy derivative demonstrates how halogens can modulate electronic properties and binding affinity, a strategy applicable to optimizing the target compound.
  • Steric Effects : Bulky substituents (e.g., diphenylmethoxy) may hinder membrane permeability but improve target specificity.

Biological Activity

4-(Isopropoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring with an isopropoxymethyl substituent. The compound's properties are summarized in the table below:

PropertyDetails
Molecular FormulaC10_{10}H20_{20}ClN
Molecular Weight201.73 g/mol
SolubilitySoluble in water and organic solvents
Chemical ClassPiperidine derivative

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmitter regulation. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Neurotransmitter Regulation : It may influence serotonin and dopamine levels, potentially impacting mood and cognition.
  • Antimicrobial Properties : Some studies have shown that piperidine derivatives exhibit antimicrobial activity, suggesting possible applications in treating infections.
  • Anticancer Activity : Emerging evidence indicates that compounds similar to this one may possess anticancer properties, warranting further investigation into their effects on cancer cell lines .

Case Studies

  • Neuropharmacological Studies : A study explored the effects of piperidine derivatives on serotonin reuptake inhibition. The results indicated that this compound significantly modulated serotonin levels, which could have implications for treating anxiety and depression .
  • Antimicrobial Testing : A comparative study assessed various piperidine compounds against bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity compared to standard antibiotics, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives as shown in the table below:

Compound NameStructure FeaturesUnique Aspects
2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochlorideDifferent difluorophenoxy groupMay exhibit different reactivity and potency
4-[2-(3,5-Difluorophenoxy)ethyl]piperidine hydrochlorideVariation in substitution patternPotentially different pharmacological profiles

These comparisons underscore how slight variations in chemical structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis protocols for 4-(Isopropoxymethyl)piperidine hydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidine derivatives with isopropoxymethyl halides under alkaline conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane. Purification involves recrystallization or column chromatography with polar/non-polar solvent systems .
  • Key Considerations : Monitor reaction progress via TLC, optimize pH to avoid side reactions (e.g., hydrolysis), and ensure inert atmospheres to prevent oxidation of intermediates.

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the piperidine ring, isopropoxymethyl group, and hydrochloride salt formation. Look for characteristic shifts: piperidine protons (δ 2.5–3.5 ppm), isopropoxy methyl groups (δ 1.0–1.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and fragmentation patterns .
  • FT-IR : Confirm O-H (broad ~2500–3000 cm⁻¹ for HCl salt) and C-O-C (1100–1250 cm⁻¹) stretches .

Q. How should the compound be stored to maintain stability?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC. Avoid exposure to strong oxidizers or moisture, which may hydrolyze the isopropoxymethyl group .

Q. What safety precautions are critical during handling?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate, then absorb with inert material. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for ≥15 minutes .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for derivatives?

  • Methodology : Employ density functional theory (DFT) to calculate transition states and activation energies for substitution reactions. Tools like Gaussian or ORCA can model electronic effects of substituents (e.g., electron-withdrawing groups on piperidine) to predict regioselectivity . Validate models with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What strategies resolve contradictions in reported pharmacological activity data?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, noting variables like assay type (e.g., cell-free vs. cellular), purity (>95% confirmed by HPLC), and salt form (free base vs. hydrochloride).
  • Dose-Response Studies : Re-evaluate activity using standardized protocols (e.g., IC₅₀ in µM) to identify outliers due to impurities or solvent effects .

Q. How can reaction mechanisms involving the isopropoxymethyl group be elucidated?

  • Methodology :

  • Isotopic Labeling : Use deuterated isopropanol in synthesis to track oxygen migration via ²H NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps (e.g., SN2 vs. radical pathways) .

Q. What approaches address gaps in toxicity and ecotoxicity data?

  • Methodology :

  • In Silico Prediction : Use QSAR models (e.g., TEST software by EPA) to estimate acute toxicity (LD₅₀) and bioaccumulation potential.
  • In Vitro Assays : Perform Ames tests for mutagenicity and zebrafish embryo assays for ecotoxicity. Cross-validate with structural analogs (e.g., piperidine derivatives with similar substituents) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Isopropoxymethyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Isopropoxymethyl)piperidine hydrochloride

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